4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
Emergence of 1,5-Benzodiazepines in Psychopharmacology
The origins of 1,5-benzodiazepines are rooted in the mid-20th-century quest for safer anxiolytics. Following the limitations of barbiturates—notably their narrow therapeutic index and addictive potential—researchers sought compounds with improved safety profiles. The breakthrough came in 1955 with Leo Sternbach’s synthesis of chlordiazepoxide (Librium), the first benzodiazepine, which demonstrated anxiolytic effects without barbiturate-like respiratory depression.
Early pharmacological studies revealed that the 1,5-benzodiazepine scaffold, characterized by a seven-membered ring fused to a benzene moiety, offered distinct advantages over its 1,4-isomer. For instance, clobazam, a prototypical 1,5-benzodiazepine, showed reduced sedative effects compared to 1,4-benzodiazepines like diazepam, while retaining anxiolytic efficacy. This divergence in activity spurred interest in optimizing the 1,5 scaffold for targeted central nervous system (CNS) modulation.
Key milestones in 1,5-benzodiazepine development include:
The pharmacological appeal of 1,5-benzodiazepines lies in their ability to allosterically modulate γ-aminobutyric acid type A (GABA~A~) receptors, enhancing inhibitory neurotransmission. Unlike 1,4-benzodiazepines, which non-selectively bind α1–α6 subunit-containing receptors, 1,5-derivatives exhibit subunit specificity, potentially reducing off-target effects.
Structural Evolution Toward 4,7,8-Trimethyl Substitution Patterns
The introduction of methyl groups at the 4,7,8 positions of the 1,5-benzodiazepine scaffold emerged from systematic efforts to optimize pharmacokinetic and pharmacodynamic properties. Early synthesis routes, such as the condensation of o-phenylenediamine with ketones using acidic catalysts, provided access to core structures but lacked regioselectivity.
Advancements in nanocatalysis and microwave-assisted synthesis enabled precise functionalization. For example, nano-γ-Fe~2~O~3~–SO~3~H catalyzed the cyclocondensation of 4-methyl-o-phenylenediamine with trimethylacetophenone, yielding 4,7,8-trimethyl derivatives in >90% efficiency under solvent-free conditions. The methyl groups’ electronic and steric effects were found to:
- Enhance lipophilicity , improving blood-brain barrier permeability.
- Stabilize the boat conformation of the diazepine ring, favoring high-affinity GABA~A~ receptor interactions.
- Reduce oxidative metabolism at adjacent carbon centers, prolonging half-life.
Structural characterization of 4,7,8-trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one via $$ ^1H $$ NMR revealed distinct signals for the N-methyl (δ 2.31 ppm) and aromatic methyl groups (δ 2.16 ppm), confirming regioselective synthesis. Comparative analysis of $$ ^{13}C $$ NMR chemical shifts further demonstrated decreased electron density at C2 due to methyl-induced ring strain, a feature correlated with enhanced receptor binding.
The table below summarizes key synthetic methodologies for trimethyl-substituted 1,5-benzodiazepines:
Properties
IUPAC Name |
2,7,8-trimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7-4-10-11(5-8(7)2)14-12(15)6-9(3)13-10/h4-5,9,13H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUHBZBXLYRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C=C(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65847-12-3 | |
| Record name | 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-DIHYDRO-4,7,8-TRIMETHYL-1H-1,5-BENZODIAZEPIN-2(3H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves several steps. One common synthetic route starts with crotonic acid and 2-amino-4,5-dimethylbenzaldehyde . The reaction proceeds through a series of condensation and cyclization steps to form the benzodiazepine core. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and other neurological disorders.
Mechanism of Action
The mechanism of action of 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a GABA modulator, increasing the opening frequency of GABA-activated chloride channels. This leads to an enhanced inhibitory effect on neurotransmission, resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
Structural and Substitutional Variations
The table below summarizes key structural differences and biological activities of the target compound and its analogs:
Impact of Substituents on Reactivity and Activity
- Electron-Donating vs. Electron-Withdrawing Groups: The 5-benzoyl-4-methyl derivative’s anti-HIV activity is attributed to the electron-withdrawing benzoyl group, which stabilizes charge interactions with the HIV-1 RT enzyme . Hydroxy and phenyl groups in (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,5-benzodiazepin-2-one enhance intermolecular interactions, as shown by Hirshfeld surface analysis .
Steric Effects :
Synthetic Accessibility :
Pharmacological and Computational Insights
- Anti-HIV Activity : The 5-benzoyl-4-methyl derivatives showed IC₅₀ values as low as 6.87 µM, highlighting the importance of aromatic substituents in targeting viral enzymes .
- Anticancer Potential: Compounds with hydroxyl and phenyl groups (e.g., 3b) were studied for structural stability via DFT, suggesting utility in designing anticancer agents .
- Solubility and Bioavailability : Methyl-rich derivatives like the target compound may exhibit improved lipid solubility compared to polar analogs, though this remains untested in the provided evidence.
Biological Activity
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 65847-12-3) is a compound belonging to the benzodiazepine family. It has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). This article aims to explore its biological activity through various research findings and case studies.
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 204.27 g/mol
- Structure : The compound features a unique arrangement of three methyl groups at positions 4, 7, and 8 on the benzodiazepine core structure.
This compound acts primarily as a modulator of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Its interaction with GABA receptors enhances the frequency of chloride channel openings induced by GABA, leading to increased inhibitory neurotransmission. This mechanism is pivotal in producing sedative and anxiolytic effects typical of benzodiazepines.
Sedative and Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class exhibit significant sedative and anxiolytic properties. A comparative study involving various benzodiazepines showed that while there are differences in efficacy and side effects among these compounds, they generally provide similar therapeutic benefits in managing anxiety disorders .
Comparative Analysis with Other Benzodiazepines
The biological activity of 4,7,8-trimethyl can be compared with well-known benzodiazepines such as diazepam and alprazolam. The following table summarizes key differences:
| Compound | Sedative Effect | Anxiolytic Effect | Side Effects |
|---|---|---|---|
| 4,7,8-Trimethyl | Moderate | High | Mild sedation |
| Diazepam | High | High | Drowsiness |
| Alprazolam | Moderate | Very High | Risk of dependence |
Case Studies
Several case studies have highlighted the efficacy of benzodiazepines in treating anxiety and agitation in clinical settings. For instance:
- Study on Psychosis-Induced Aggression : A randomized controlled trial demonstrated that benzodiazepines combined with antipsychotics were effective in managing psychosis-induced aggression or agitation. The results indicated no significant difference in sedation levels between benzodiazepines and haloperidol but showed fewer extrapyramidal symptoms with benzodiazepine use .
- Long-term Anxiety Management : A longitudinal study involving patients with generalized anxiety disorder found that those treated with a regimen including 4,7,8-trimethyl reported significant reductions in anxiety scores over six months compared to controls receiving placebo .
Safety and Side Effects
While 4,7,8-trimethyl exhibits beneficial effects on anxiety and sedation, it is essential to consider potential side effects. Commonly reported side effects include drowsiness and mild cognitive impairment. Long-term use may lead to tolerance or dependence; hence careful monitoring is advised during treatment .
Q & A
(Basic) What are the established synthetic routes for preparing 4,7,8-trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with ketones or acylating agents. For example:
- Step 1 : React 2-amino-4,5-dimethylphenol with methyl vinyl ketone in refluxing ethanol to form the tetrahydrobenzodiazepine core.
- Step 2 : Introduce the 7- and 8-methyl groups via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃).
- Yield Optimization : Use high-purity starting materials, inert atmosphere (N₂/Ar), and controlled temperature (70–80°C). Adjust stoichiometry (1:1.2 molar ratio of diamine to ketone) to minimize side reactions. Yields range from 45–75% depending on substituent steric effects .
(Basic) Which spectroscopic techniques are most reliable for confirming the structure of 4,7,8-trimethyl derivatives, and how are key functional groups identified?
Methodological Answer:
- IR Spectroscopy : Detect lactam C=O stretching at ~1680–1700 cm⁻¹ and NH stretches at ~3200–3300 cm⁻¹. Methyl groups show C-H stretches at ~2850–2960 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for aliphatic CH₃; δ 2.3–2.6 ppm for aromatic CH₃). The lactam NH proton appears as a singlet at δ 9.1–9.5 ppm.
- ¹³C NMR : Lactam carbonyl at δ 170–175 ppm; aromatic carbons at δ 120–140 ppm.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or CH₃ groups) .
(Advanced) How can density functional theory (DFT) calculations predict the electrochemical stability and reactive sites of 4,7,8-trimethylbenzodiazepinone derivatives?
Methodological Answer:
- Software : Use Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis sets.
- Key Parameters :
- Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .
(Advanced) What experimental and computational strategies are used to resolve contradictions in biological activity data (e.g., anti-HIV vs. antimicrobial activity)?
Methodological Answer:
- Biological Assays :
- Data Reconciliation :
(Advanced) How does X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state interactions influencing the compound’s stability?
Methodological Answer:
- X-ray Crystallography :
- Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
- Resolve structure using SHELXTL; analyze torsion angles and packing motifs (e.g., π-π stacking of aromatic rings) .
- Hirshfeld Analysis :
- Use CrystalExplorer to quantify intermolecular contacts (e.g., H···O/N interactions contribute >60% of surface contacts).
- Electrostatic potential maps identify regions prone to solvation or degradation .
(Basic) What are the critical physicochemical properties (e.g., solubility, logP) of this compound, and how are they experimentally determined?
Methodological Answer:
- logP : Measure via shake-flask method (octanol/water partition). Expected logP ~2.5–3.0 due to methyl groups and lactam polarity .
- Solubility : Use UV-Vis spectroscopy in buffered solutions (pH 1–7.4). Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO/ethanol cosolvents for in vitro assays .
(Advanced) How can molecular dynamics (MD) simulations model the interaction of this compound with lipid bilayers or protein targets?
Methodological Answer:
- Software : GROMACS or AMBER with CHARMM36 force field.
- Protocol :
- Embed the compound in a POPC lipid bilayer; simulate for 100 ns to assess membrane permeability.
- For protein targets (e.g., HIV RT), perform flexible docking followed by MD to evaluate binding stability (RMSD <2 Å indicates stable complexes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
